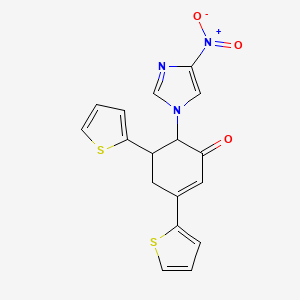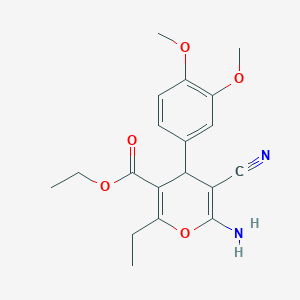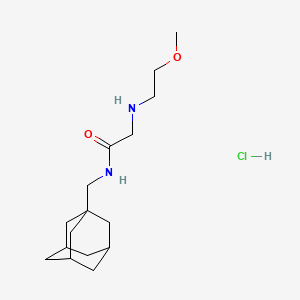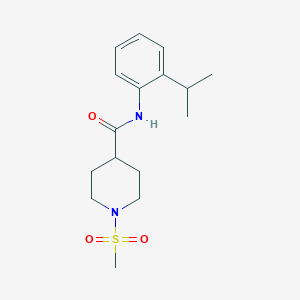![molecular formula C19H20N2O5S B5227621 N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-tumor and anti-inflammatory effects.
作用機序
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide inhibits JAK2 activity by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to JAK2, which in turn inhibits JAK2 activity. JAK2 inhibition leads to downstream effects on various signaling pathways, including the JAK-STAT pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to have anti-tumor and anti-inflammatory effects. In cancer cells, JAK2 is often overexpressed and plays a critical role in cell proliferation and survival. N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells by blocking JAK2 activity. In addition, N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is a potent inhibitor of JAK2 and has been widely used in scientific research. One advantage of N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is its specificity for JAK2, which allows for the study of JAK2-specific signaling pathways. However, N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
将来の方向性
There are several future directions for the use of N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide in scientific research. One direction is the development of more potent and selective JAK2 inhibitors. Another direction is the study of the role of JAK2 in various diseases, including cancer and autoimmune diseases. Finally, the use of N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide in combination with other inhibitors or chemotherapeutic agents may lead to improved treatment options for various diseases.
合成法
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-acetyl-4-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4,5-trimethoxyaniline to form the intermediate product. The intermediate product is then reacted with carbon disulfide and sodium hydroxide to form the final product, N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide.
科学的研究の応用
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been widely used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a critical role in cell signaling and is involved in a variety of cellular processes, including cell growth, differentiation, and survival. N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to inhibit JAK2 activity and has been used to study the role of JAK2 in various cellular processes.
特性
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11(22)12-6-5-7-14(8-12)20-19(27)21-18(23)13-9-15(24-2)17(26-4)16(10-13)25-3/h5-10H,1-4H3,(H2,20,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFUFJMEHPXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)


![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)


![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)
![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
